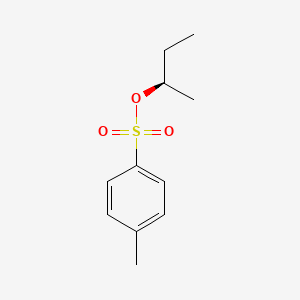

(1R)-1-Methylpropyl-4-methylbenzenesulfonate

Beschreibung

(1R)-1-Methylpropyl-4-methylbenzenesulfonate is a chiral sulfonate ester characterized by a stereogenic center at the C1 position of the 1-methylpropyl group and a 4-methylbenzenesulfonyl (tosyl) moiety. Sulfonate esters are widely employed in organic synthesis as leaving groups due to the stability of the tosyl group and its ability to facilitate nucleophilic substitution reactions (e.g., SN2 mechanisms). The (1R)-configuration imparts stereochemical specificity, making this compound valuable in asymmetric synthesis or chiral resolution processes.

Eigenschaften

IUPAC Name |

[(2R)-butan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWQTQILBGWRN-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Methylpropyl-4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1R)-1-methylpropanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+(1R)-1-Methylpropanol→(1R)-1-Methylpropyl-4-methylbenzenesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of (1R)-1-Methylpropyl-4-methylbenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Methylpropyl-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate group can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

Oxidation: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amines, ethers, or thioethers.

Hydrolysis: The primary products are (1R)-1-methylpropanol and 4-methylbenzenesulfonic acid.

Oxidation: The major products include carboxylic acids or other oxidized benzene derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-Methylpropyl-4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving sulfonate esters, providing insights into enzyme specificity and mechanism.

Material Science: It is employed in the preparation of functionalized materials, such as polymers and resins, which have applications in coatings, adhesives, and sealants.

Industrial Processes: The compound is used as a reagent in industrial processes, including the production of detergents and surfactants.

Wirkmechanismus

The mechanism of action of (1R)-1-Methylpropyl-4-methylbenzenesulfonate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis or transfer of sulfonate groups, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The primary comparator is (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate , a sulfonimidate synthesized via stereoselective NH-transfer to a sulfinate precursor . Key distinctions include:

- Functional Group : The target compound is a sulfonate ester (S–O–R linkage), whereas the comparator is a sulfonimidate (S–N–R linkage), introducing a nitrogen atom at the sulfur center.

- Stereochemistry : Both compounds exhibit stereogenic centers, but the sulfonimidate features additional stereochemical complexity at the sulfur atom (R-configuration) and the cyclohexyl moiety.

Stereochemical Outcomes

- The sulfonimidate’s synthesis achieved 70% yield with 97:3 e.r. , highlighting the efficacy of NH-transfer reagents in stereocontrol. In contrast, sulfonate esters typically rely on pre-existing chirality in the alcohol precursor, with racemization risks under harsh conditions.

Analytical Characterization

Both compounds were characterized via NMR (1H, 13C, COSY, HSQC), IR, and HRMS. The sulfonimidate’s enantiopurity was confirmed via HPLC on a chiral stationary phase . Sulfonate esters are similarly analyzed, though their lack of NH groups simplifies spectral interpretation.

Biologische Aktivität

(1R)-1-Methylpropyl-4-methylbenzenesulfonate, also known by its CAS number 61530-30-1, is a sulfonate compound with a molecular formula of CHOS and a molecular weight of 228.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the biological activity of (1R)-1-Methylpropyl-4-methylbenzenesulfonate, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of (1R)-1-Methylpropyl-4-methylbenzenesulfonate can be attributed to its ability to interact with various biological macromolecules. The sulfonate group may facilitate interactions with proteins and enzymes, influencing their activity.

Key Mechanisms:

- Enzyme Modulation: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects: Its structure allows for potential anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological properties of (1R)-1-Methylpropyl-4-methylbenzenesulfonate. Below is a summary of key findings:

Case Studies

Case studies provide valuable insights into the practical applications and effects of (1R)-1-Methylpropyl-4-methylbenzenesulfonate.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various sulfonates, (1R)-1-Methylpropyl-4-methylbenzenesulfonate was tested against Gram-negative bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting robust antibacterial activity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using an animal model of inflammation. The results demonstrated a reduction in inflammatory markers when treated with (1R)-1-Methylpropyl-4-methylbenzenesulfonate compared to control groups, indicating its potential therapeutic use in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-Methylpropyl-4-methylbenzenesulfonate, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves esterification of 4-methylbenzenesulfonyl chloride with (1R)-1-methylpropanol under controlled conditions. Enantiomeric purity can be achieved using chiral catalysts or auxiliaries, followed by purification via preparative HPLC with chiral stationary phases. Structural confirmation requires H and C NMR, complemented by chiral HPLC analysis to verify enantiomeric excess (ee) >98% .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (e.g., coupling constants for stereochemical analysis) and C NMR (chemical shifts for sulfonate group identification) are critical. 2D techniques like COSY and HSQC resolve overlapping signals and assign stereochemistry .

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous stereochemical confirmation. Crystallographic data (e.g., Flack parameter) should be reported to validate absolute configuration .

Q. How can reaction conditions be optimized to minimize hydrolysis of the sulfonate ester during synthesis?

- Methodological Answer : Use anhydrous solvents (e.g., dichloromethane) under inert atmosphere (N/Ar). Monitor pH in aqueous workup steps (maintain pH <7 to avoid base-catalyzed hydrolysis). Kinetic studies via H NMR can identify degradation pathways and inform temperature/pH adjustments .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reaction yields) be resolved?

- Methodological Answer : Perform iterative validation:

Re-examine computational parameters (e.g., DFT functional, solvent model) and compare with crystallographic data (e.g., bond lengths/angles from SHELXL-refined structures) .

Use statistical tools (e.g., linear regression) to correlate calculated vs. observed NMR shifts. Outliers may indicate conformational flexibility or solvent effects not modeled computationally .

Replicate experiments under rigorously controlled conditions to isolate variables (e.g., humidity, trace impurities) .

Q. What advanced strategies enable enantioselective synthesis of derivatives without racemization?

- Methodological Answer :

- Dynamic Kinetic Resolution (DKR) : Employ chiral catalysts (e.g., Ru-based complexes) to invert configuration during reaction, achieving high ee.

- Protecting Groups : Use tert-butyl or trityl groups to stabilize intermediates during functionalization. Monitor stereochemical integrity via in-situ F NMR if fluorinated analogs are synthesized .

- Table : Example reaction optimization:

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Ru-(S)-BINAP | 99 | 85 | |

| Pd-(R)-DTBM-SEGPHOS | 95 | 78 |

Q. How can the steric and electronic effects of the 4-methylbenzenesulfonate group be quantified in reactivity studies?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates of derivatives with substituents at the para position. Plot log(k) vs. σ values to quantify electronic effects.

- X-ray/DFT Comparison : Compare experimental bond lengths (from SHELXL-refined structures) with DFT-calculated electron density maps to assess steric crowding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data (e.g., anomalous thermal parameters or unresolved disorder)?

- Methodological Answer :

Re-refinement : Use SHELXL’s PART and SUMP instructions to model disorder. Validate with Fo-Fc maps and check for overfitting via R.

Alternative Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.

Cross-Validation : Compare with spectroscopic data (e.g., H NMR in solution) to confirm whether disorder is intrinsic or crystallization-induced .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.